An In-depth Technical Guide to Eleutheroside C: Chemical Structure and Properties
An In-depth Technical Guide to Eleutheroside C: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutheroside C, chemically known as ethyl α-D-galactopyranoside, is a glycoside that has been isolated from the bulbs of Polianthes tuberosa. It is crucial to distinguish Eleutheroside C from other compounds in the "eleutheroside" family (e.g., Eleutherosides A, B, E), which are primarily isolated from Eleutherococcus senticosus (Siberian ginseng) and possess different chemical structures and biological activities. This guide provides a comprehensive overview of the chemical structure and known properties of Eleutheroside C (ethyl α-D-galactopyranoside), based on the available scientific literature.
Chemical Structure and Physicochemical Properties
Eleutheroside C is a simple glycoside consisting of a galactose sugar moiety linked to an ethyl group via an α-glycosidic bond.
Chemical Structure:
| Property | Value | Reference(s) |
| Molecular Formula | C8H16O6 | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| CAS Number | 15486-24-5 | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 130-132 °C (for β-anomer) | [3] |
| Solubility | Soluble in water, DMSO, and methanol | [2][3] |
| Specific Rotation ([α]D) | Data not available | - |
Spectroscopic Characterization
The structure of Eleutheroside C was elucidated using spectroscopic and chemical methods. While the raw spectral data are not widely published, a general description of the expected spectroscopic features is provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), an anomeric proton signal (likely a doublet with a coupling constant of approximately 3-4 Hz, indicative of an α-anomer), and a series of overlapping signals in the sugar region corresponding to the protons of the galactose ring.
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¹³C-NMR: The carbon NMR spectrum would display eight distinct signals. Key signals would include those for the two carbons of the ethyl group, the anomeric carbon (typically in the range of 95-105 ppm for an α-anomer), and the five other carbons of the galactose moiety.
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Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide information about the loss of the ethyl group and fragmentation of the sugar ring.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹, and C-O stretching vibrations would appear in the fingerprint region (approximately 1000-1200 cm⁻¹).
Biological and Pharmacological Properties
Current research on the specific biological and pharmacological activities of Eleutheroside C is limited. A study that isolated ethyl α-D-galactopyranoside from Polianthes tuberosa screened the compound for its cytotoxic, antibacterial, and antifungal activities and found that it showed no significant activity in these assays[4][5].
There is a lack of information regarding the effects of Eleutheroside C on specific signaling pathways or its potential therapeutic applications.
For comparative purposes, a structurally similar compound, ethyl α-D-glucoside, has been shown to increase the proliferation of normal human dermal fibroblasts and enhance the production of collagen I[6]. This suggests that simple alkyl glycosides may have biological activities worth exploring, but further research is needed to determine if Eleutheroside C possesses any such properties.
Due to the absence of known signaling pathway interactions for Eleutheroside C, a generalized diagram for signaling pathways modulated by some flavonoids is provided below for illustrative purposes of the format. This diagram does not represent the activity of Eleutheroside C.
Caption: Generalized cell survival signaling pathways.
Experimental Protocols
Detailed and validated experimental protocols for the isolation, synthesis, and analysis of Eleutheroside C are not extensively documented in publicly available literature. The following sections provide generalized methodologies based on common practices for glycosides.
Isolation of Eleutheroside C from Polianthes tuberosa
The following is a generalized workflow for the isolation of glycosides from plant material, based on the description of the isolation of compounds from Polianthes tuberosa[5][7].
Caption: Generalized isolation workflow for Eleutheroside C.
Methodology:
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Extraction: The fresh tubers of Polianthes tuberosa are refluxed with 80% ethanol to extract a wide range of compounds, including glycosides.
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Partitioning: The resulting ethanol extract is concentrated and then partitioned between n-butanol and water. The more polar glycosides will preferentially move into the n-butanol layer.
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Chromatography: The n-butanol extract is subjected to column chromatography on silica gel.
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Elution: The column is eluted with a solvent system of increasing polarity to separate the different compounds.
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Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the target compound.
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Purification: Fractions containing Eleutheroside C are combined and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.
Chemical Synthesis of Eleutheroside C
A potential synthetic route to Eleutheroside C is through a Fischer glycosidation reaction. This involves reacting galactose with ethanol in the presence of an acid catalyst. This method typically yields a mixture of anomers (α and β) and pyranoside/furanoside forms, which would require chromatographic separation.
Caption: General principle of Fischer glycosidation.
Methodology:
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Reaction Setup: D-galactose is dissolved or suspended in a large excess of ethanol.
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Catalysis: A strong acid catalyst, such as hydrogen chloride or sulfuric acid, is added to the mixture.
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Reaction Conditions: The reaction is typically heated to reflux for several hours to allow for the formation of the glycosidic bond.
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Neutralization and Workup: After the reaction is complete, the acid catalyst is neutralized, and the excess ethanol is removed under reduced pressure.
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Purification: The resulting crude product, a mixture of different isomers, is purified by column chromatography to isolate the desired ethyl α-D-galactopyranoside.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis of Eleutheroside C.
HPLC Parameters (General):
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Column: A reversed-phase C18 column is commonly used for the separation of polar compounds like glycosides.
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Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile or methanol, is typically employed. The addition of a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape.
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Detection: Due to the lack of a strong chromophore in Eleutheroside C, UV detection at low wavelengths (e.g., ~200 nm) may be possible but not very sensitive. More universal detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be more appropriate. Mass spectrometry (MS) can also be coupled with HPLC for sensitive and specific detection.
Conclusion
Eleutheroside C (ethyl α-D-galactopyranoside) is a chemically well-defined glycoside found in Polianthes tuberosa. Its physicochemical properties are partially characterized, though some specific data are lacking. A significant gap exists in the understanding of its biological and pharmacological properties, with initial screenings indicating a lack of significant cytotoxic, antibacterial, and antifungal activity. There is a clear need for further research to explore other potential biological effects and to develop and publish detailed experimental protocols for its isolation, synthesis, and analysis. It is imperative for researchers to distinguish Eleutheroside C from the structurally and biologically distinct eleutherosides derived from Eleutherococcus senticosus.
References
- 1. ?-D-Galactopyranoside, ethyl | C8H16O6 | CID 9859136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 15486-24-5: a-D-Galactopyranoside, ethyl | CymitQuimica [cymitquimica.com]
- 3. synthose.com [synthose.com]
- 4. Isolation and structure elucidation of three glycosides and a long chain alcohol from Polianthes tuberosa Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
